Cas no 90162-45-1 ((±)-1-Phenyl-d5-ethanol)

(±)-1-Phenyl-d5-ethanol 化学的及び物理的性質

名前と識別子

-

- Benzene-2,3,4,5,6-d5-methanol,a-methyl-

- SEC-PHENETHYL-RING-D5 ALCOHOL 98 ATOM

- 1-[(D5)phenyl]ethanol

- 1-[2',3',4',5',6'-2H5]phenylethanol

- 1-Phenyl-d5-ethanol

- A-Methylbenzyl-ring-d5 alcohol

- Methyl phenyl-d5 carbinol

- sec-Phen-d5-ethyl alcohol

- SCHEMBL1332178

- alpha-Methylbenzyl-ring-d5 alcohol

- 90162-45-1

- AKOS015912938

- 1-(~2~H_5_)Phenylethan-1-ol

- 1-(2,3,4,5,6-pentadeuteriophenyl)ethanol

- 1-Phenyl-d5-ethanol, 98 atom % D

- D98355

- DTXSID30575817

- (±)-1-Phenyl-d5-ethanol

-

- MDL: MFCD00084170

- インチ: InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D

- InChIKey: WAPNOHKVXSQRPX-VIQYUKPQSA-N

- ほほえんだ: CC(C1=CC=CC=C1)O

計算された属性

- せいみつぶんしりょう: 127.10500

- どういたいしつりょう: 127.104548668g/mol

- 同位体原子数: 5

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 74.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 1.053 g/mL at 25 °C

- ゆうかいてん: 19-20 °C (lit.)

- ふってん: 204 °C/745 mmHg(lit.)

- フラッシュポイント: 華氏温度:186.8°f< br / >摂氏度:86°C< br / >

- 屈折率: n20/D 1.532(lit.)

- PSA: 20.23000

- LogP: 1.73990

(±)-1-Phenyl-d5-ethanol セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H315-H318

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:UN 2937 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 22-38-41

- セキュリティの説明: S26; S28; S36/37/39; S45

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

(±)-1-Phenyl-d5-ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M226187-50mg |

(±)-1-Phenyl-d5-ethanol |

90162-45-1 | 50mg |

$64.00 | 2023-05-18 | ||

| TRC | M226187-100mg |

(±)-1-Phenyl-d5-ethanol |

90162-45-1 | 100mg |

$81.00 | 2023-05-18 | ||

| TRC | M226187-500mg |

(±)-1-Phenyl-d5-ethanol |

90162-45-1 | 500mg |

$167.00 | 2023-05-18 |

(±)-1-Phenyl-d5-ethanol 関連文献

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

(±)-1-Phenyl-d5-ethanolに関する追加情報

Introduction to (±)-1-Phenyl-d5-ethanol (CAS No. 90162-45-1)

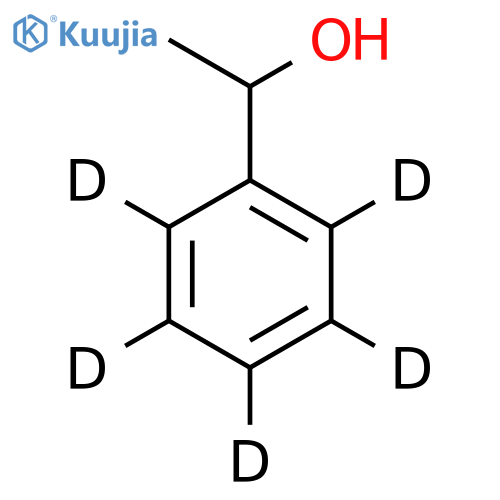

The compound (±)-1-Phenyl-d5-ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 90162-45-1, is a deuterated derivative of 1-phenylethanol. This molecule has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties and potential applications. Deuterated compounds, such as this one, are often utilized in spectroscopic studies and as tracers in metabolic pathways, providing valuable insights into biochemical processes.

The presence of deuterium atoms (D) in place of hydrogen atoms offers several advantages in analytical chemistry. Deuterated solvents and reagents, like (±)-1-Phenyl-d5-ethanol, minimize interference from hydrogen-deuterium exchange reactions, enhancing the precision of NMR (Nuclear Magnetic Resonance) spectroscopy. This is particularly crucial in complex molecular systems where such exchanges can obscure structural information. In recent years, advancements in NMR techniques have further highlighted the utility of deuterated compounds in elucidating molecular structures and dynamics.

In pharmaceutical research, the use of deuterated analogs has emerged as a strategic approach to improve drug efficacy and reduce metabolic degradation. The introduction of deuterium atoms can alter the pharmacokinetic properties of a drug, potentially leading to longer half-lives and enhanced bioavailability. For instance, studies have demonstrated that deuterated versions of certain central nervous system (CNS) drugs exhibit improved stability and reduced clearance rates, making them more effective over extended periods.

The synthesis of (±)-1-Phenyl-d5-ethanol involves precise chemical methodologies to ensure the correct incorporation of deuterium atoms. Traditional synthetic routes often employ catalytic hydrogenation or isotopic exchange reactions under controlled conditions. Recent innovations in flow chemistry have also enabled more efficient and scalable production of deuterated compounds, which is essential for large-scale pharmaceutical applications.

One of the most compelling applications of (±)-1-Phenyl-d5-ethanol is in the field of metabolomics. By using this compound as a tracer, researchers can track metabolic pathways with high fidelity, identifying key enzymes and intermediates involved in drug metabolism or biotransformation processes. This information is invaluable for understanding how a drug interacts with biological systems and for designing more effective therapeutic agents.

Additionally, the use of deuterated compounds like (±)-1-Phenyl-d5-ethanol extends to the study of enzyme kinetics and mechanism-based inhibition. Deuterium labeling can provide insights into the transition states of enzymatic reactions, helping researchers develop more targeted inhibitors or activators. This has been particularly relevant in the development of protease inhibitors used in antiviral and anticancer therapies.

The structural integrity and stereochemical purity of (±)-1-Phenyl-d5-ethanol are critical factors that influence its utility in various applications. The (±) designation indicates that the compound contains both enantiomers in equal proportions, which can be advantageous for studying stereoselective processes or for applications where racemic mixtures are desirable. Advanced chromatographic techniques and chiral resolution methods are often employed to ensure high purity levels.

In recent years, there has been growing interest in using deuterated compounds for drug development due to their potential to evade metabolic enzymes that typically degrade non-deuterated analogs. This concept, known as "isotope effects," has led to the discovery of several novel drug candidates with improved pharmacological profiles. For example, deuterated versions of antipsychotic drugs have shown enhanced binding affinity and longer duration of action compared to their non-deuterated counterparts.

The regulatory landscape for deuterated drugs is also evolving, with agencies like the FDA increasingly recognizing the benefits of these compounds. Regulatory guidelines now often include specific sections on how to evaluate the safety and efficacy of deuterated drugs, ensuring that these innovative therapeutics can reach patients who may benefit from them most.

From a chemical biology perspective, (±)-1-Phenyl-d5-ethanol serves as a valuable tool for studying alcohol metabolism and its role in various physiological processes. Alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are key enzymes involved in this pathway, and deuterium labeling can help elucidate their catalytic mechanisms. Such studies not only enhance our understanding of basic biochemistry but also contribute to the development of new therapeutic strategies for alcohol-related disorders.

Furthermore, the use of stable isotopes like deuterium offers an environmentally friendly alternative to traditional radioactive labeling methods used in biochemical research. Stable isotopes do not pose radiation hazards and can be handled more easily in laboratory settings, making them ideal for widespread adoption in both academic and industrial research environments.

In conclusion, (±)-1-Phenyl-d5-ethanol (CAS No. 90162-45-1) is a multifaceted compound with significant applications across multiple scientific disciplines. Its role as a NMR solvent tracer, metabolomics probe, and pharmacological tool underscores its importance in modern chemical biology and pharmaceutical research. As methodologies for synthesizing and utilizing deuterated compounds continue to advance, we can expect even broader applications for this innovative molecule in the years to come.

90162-45-1 ((±)-1-Phenyl-d5-ethanol) 関連製品

- 536-50-5(1-(4-methylphenyl)ethan-1-ol)

- 1517-69-7((R)-1-Phenethyl Alcohol)

- 91-01-0(Benzhydrol)

- 1445-91-6((1S)-1-phenylethan-1-ol)

- 1517-63-1(4-Methyl-α-phenylbenzenemethanol)

- 885-77-8(4,4'-Dimethylbenzhydrol)

- 13323-81-4(1-Phenylethanol)

- 7228-47-9(1-(Naphthalen-2-yl)ethanol)

- 93-56-1(rac Styrene Glycol)

- 2229069-80-9(N,N-dimethyl-3-(3-methylazetidin-3-yl)oxyaniline)